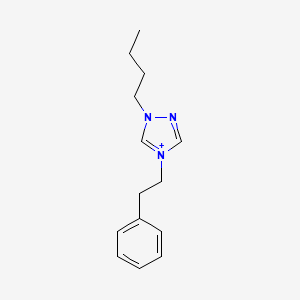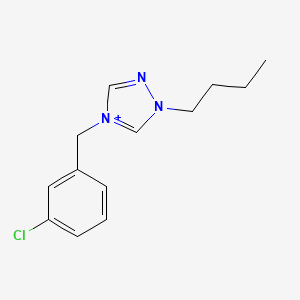
POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE): is a graft copolymer consisting of a poly(1-vinylpyrrolidone) backbone with side chains of 1-triacontene. This compound combines the hydrophilic properties of poly(1-vinylpyrrolidone) with the hydrophobic characteristics of 1-triacontene, making it a versatile material for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE) typically involves the free-radical polymerization of 1-vinylpyrrolidone followed by grafting of 1-triacontene onto the polymer backbone. The process can be carried out under high-pressure conditions to enhance the efficiency and control of the polymerization . The reaction conditions often include temperatures ranging from 323 to 333 K and pressures between 125 to 500 MPa .
Industrial Production Methods: Industrial production of this graft copolymer may utilize bulk polymerization techniques to achieve high molecular weights and low dispersities . The use of non-toxic solvents and catalytic systems is preferred to ensure environmental sustainability .
Analyse Chemischer Reaktionen
Types of Reactions: POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE) can undergo various chemical reactions, including:
Oxidation: The poly(1-vinylpyrrolidone) backbone can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups on the polymer.
Substitution: Substitution reactions can occur on the side chains or the backbone, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, including halogens and alkylating agents, can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carbonyl or hydroxyl groups on the polymer backbone.
Wissenschaftliche Forschungsanwendungen
POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE) has a wide range of scientific research applications, including:
Chemistry: Used as a stabilizer for nanoparticles and as a matrix for drug delivery systems.
Biology: Employed in the development of biocompatible materials for tissue engineering.
Medicine: Utilized in the formulation of hydrogels for wound healing and as a carrier for controlled drug release.
Industry: Applied in the production of coatings, adhesives, and as a dispersing agent in various formulations
Wirkmechanismus
The mechanism of action of POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE) involves its ability to form stable complexes with various molecules. The poly(1-vinylpyrrolidone) backbone provides hydrophilic properties, while the 1-triacontene side chains offer hydrophobic interactions. This dual functionality allows the copolymer to interact with a wide range of substances, enhancing its utility in different applications .
Vergleich Mit ähnlichen Verbindungen
Poly(1-vinylpyrrolidone): Known for its hydrophilic properties and used in pharmaceuticals and cosmetics.
Poly(1-vinylpyrrolidone-co-vinyl acetate): A copolymer with applications in adhesives and coatings.
Uniqueness: POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE) is unique due to its graft structure, which combines the properties of both poly(1-vinylpyrrolidone) and 1-triacontene. This combination provides enhanced versatility and functionality compared to its individual components .
Eigenschaften
CAS-Nummer |
136445-69-7 |
|---|---|
Molekularformel |
C15H14N2O |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





